molecular formula C6H4N2 B016967 3-Cyanopyridine-2,4,5,6-d4 CAS No. 1020719-32-7

3-Cyanopyridine-2,4,5,6-d4

Cat. No. B016967
CAS RN: 1020719-32-7
M. Wt: 108.13 g/mol
InChI Key: GZPHSAQLYPIAIN-RZIJKAHPSA-N
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Description

3-Cyanopyridine-2,4,5,6-d4, also known as Nicotinonitrile, is an organic compound with the formula NCC5H4N . The molecule consists of a pyridine ring with a nitrile group attached to the 3-position . It is a colorless solid .


Synthesis Analysis

3-Cyanopyridine is produced by ammoxidation of 3-methylpyridine . The reaction is as follows: H3CC5H4N + NH3 + 1.5 O2 → NCC5H4N + 3 H2O .


Molecular Structure Analysis

The molecular formula of 3-Cyanopyridine is C6H4N2 . Its molecular weight is 104.1094 .


Chemical Reactions Analysis

Nicotinonitrile is a precursor to the vitamin niacin . Nitrilase-catalyzed hydrolysis of 3-cyanopyridine by means of immobilized Rhodococcus rhodochrous J1 strains leads in quantitative yield to nicotinamide (vitamin B3) . The enzyme allows for a more selective synthesis as further hydrolysis of the amide to nicotinic acid is avoided . Oxidation of 3-cyanopyridine with hydrogen peroxide gives 3-cyanopyridine N-oxide, which hydrolyzes to nicotinic acid N-oxide, a precursor to pharmaceuticals .


Physical And Chemical Properties Analysis

3-Cyanopyridine has a density of 1.1590 g/cm3 . Its melting point is 51 °C (124 °F; 324 K) and its boiling point is 206.9 °C (404.4 °F; 480.0 K) . The vapor pressure is 0.296 mm Hg .

Scientific Research Applications

Antiproliferative Activity

3-Cyanopyridines have been reported to possess various pharmacological activities . In particular, derivatives of 3-Cyanopyridine-2,4,5,6-d4 have shown promising antitumor activity against liver carcinoma cell line (HEPG2), compared to the reference drug, doxorubicin . This makes them a potential candidate for cancer treatment research .

Synthesis of Pyridine Derivatives

3-Cyanopyridine-2,4,5,6-d4 is used in the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives . These derivatives are produced in good yields and have potential applications in various fields .

Antibacterial Activity

2-Amino-3-Cyanopyridine derivatives synthesized using 3-Cyanopyridine-2,4,5,6-d4 have shown antibacterial activity . This suggests potential applications in the development of new antibacterial drugs .

Catalyst in Chemical Reactions

3-Cyanopyridine-2,4,5,6-d4 is used as a catalyst in the synthesis of 2-amino-3-cyanopyridine derivatives . The process involves one-pot multicomponent reactions (MCRs) and yields compounds with good to outstanding yields .

Synthesis of Pyrido[2,3-d]pyrimidine Derivatives

3-Cyanopyridine-2,4,5,6-d4 is used in the synthesis of pyrido[2,3-d]pyrimidine derivatives . These derivatives are synthesized by intermolecular cyclization of 2-amino-3-cyanopyridines .

Preparation of Tetrahydro Di-pyrazolopyridines

3-Cyanopyridine-2,4,5,6-d4 is used in the preparation of tetrahydro di-pyrazolopyridines . These compounds have potential applications in various fields .

Safety and Hazards

3-Cyanopyridine is considered hazardous. It is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,4,5,6-tetradeuteriopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2/c7-4-6-2-1-3-8-5-6/h1-3,5H/i1D,2D,3D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPHSAQLYPIAIN-RZIJKAHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])C#N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70480991
Record name 3-Cyanopyridine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanopyridine-2,4,5,6-d4

CAS RN

1020719-32-7
Record name 3-Cyanopyridine-2,4,5,6-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70480991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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